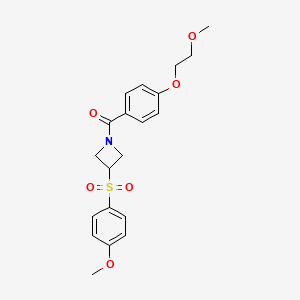

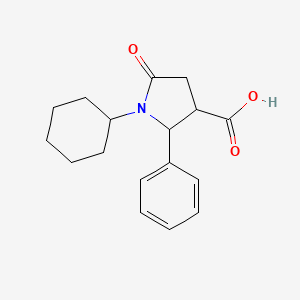

1-Cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (COPC) is a cyclic organic compound that has been studied for its potential applications in a variety of scientific fields. It is a non-toxic, water-soluble compound that is easily synthesized and has a wide range of applications in laboratories. COPC has been studied extensively for its potential as a catalyst in organic synthesis and its applications as a drug delivery system. Additionally, it has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis and Theoretical Approach

1-Cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has been the subject of extensive spectroscopic analysis. In one study, it was synthesized and characterized using various techniques, including single-crystal X-ray diffraction, FT-IR, NMR, UV-Visible spectroscopy, and computational methods. The research focused on its structure, thermodynamic parameters, electrostatic potential, and electronic properties. This compound's hyperconjugative interactions and nonlinear optical properties were also examined, offering insights into its potential applications in materials science (Devi et al., 2018).

Parallel Synthesis in Medicinal Chemistry

The compound has been used in the parallel synthesis of a range of derivatives, particularly in the field of medicinal chemistry. A study described the creation of a library of pyrimidine-5-carboxamides using a solution-phase approach. This process involved a five-step transformation followed by amidation with various aliphatic amines, demonstrating the compound's versatility as a precursor in drug development (Črček et al., 2012).

Applications in Organic Synthesis

The compound also plays a role in organic synthesis. For instance, a study explored the decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst. This process yielded amino compounds in good yields, showcasing the utility of related compounds in synthetic organic chemistry (Hashimoto et al., 1986).

Research in Crystallography and Molecular Structure

Research into the crystal structure of related compounds has been conducted. One study investigated 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a structurally similar compound, revealing insights into its conformation and potential as an anti-HIV agent (Tamazyan et al., 2007).

Nonlinear Optical Properties and Material Science

Another study on a structurally related compound analyzed its nonlinear optical properties, suggesting potential applications in materials science. It involved spectroscopic characterization and quantum chemical calculations, emphasizing the compound's relevance in developing future nonlinear optical materials (Devi et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 1-Cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is the Enoyl- [acyl-carrier-protein] reductase [NADH] , a key enzyme in the fatty acid synthesis pathway . This enzyme is crucial for the survival and virulence of certain bacteria, including Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function

Biochemical Pathways

By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], the compound disrupts the fatty acid synthesis pathway . This leads to a decrease in the production of essential fatty acids, affecting the integrity of the bacterial cell wall and ultimately leading to cell death .

Result of Action

The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] and the disruption of the fatty acid synthesis pathway result in the death of the bacteria . The exact molecular and cellular effects of the compound’s action are subject to ongoing research.

Eigenschaften

IUPAC Name |

1-cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c19-15-11-14(17(20)21)16(12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1,3-4,7-8,13-14,16H,2,5-6,9-11H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUKZKFCEJJYRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(C(CC2=O)C(=O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2372507.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2372509.png)

![2-[[1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2372510.png)

![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2372511.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372519.png)

![3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole](/img/structure/B2372520.png)

![Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2372522.png)